molecular formula C7H9N3O B3425735 2,4-Diaminobenzamide CAS No. 45867-91-2

2,4-Diaminobenzamide

Cat. No. B3425735
CAS RN: 45867-91-2
M. Wt: 151.17 g/mol
InChI Key: VBPWYDATKAEZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a solid in its physical form .


Synthesis Analysis

The synthesis of compounds similar to 2,4-Diaminobenzamide has been reported in various studies. For instance, a study reported the synthesis of cyclic diamino benzamide-based D3 receptor ligands . Another study reported a simple and green method for the synthesis of 2-substituted-1H-4-carboxamide benzimidazole from 2,3-diaminobenzamide and a variety of aldehydes by condensation .


Molecular Structure Analysis

The molecular structure of 2,4-Diaminobenzamide consists of a benzene ring substituted with two amine groups and one amide group .


Chemical Reactions Analysis

In a study, it was shown that 2,3-diaminobenzamide and aldehydes could react under visible light irradiation at ambient temperature in the presence of PYTZ and pumping air (or other oxidant) to obtain the desired compound with simple workup . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

2,4-Diaminobenzamide is a solid at room temperature. It has a molecular weight of 151.17 and its molecular formula is C7H9N3O .

Mechanism of Action

While the specific mechanism of action for 2,4-Diaminobenzamide is not explicitly mentioned in the retrieved papers, a related compound, Diminazene, is known to act as a trypanocidal agent .

Future Directions

Research on compounds similar to 2,4-Diaminobenzamide, such as cyclic diamino benzamide-based D3 receptor ligands, is ongoing. These compounds have been linked to various diseases and conditions such as schizophrenia, drug abuse, depression, restless leg syndrome, Parkinson’s disease (PD), and inflammatory diseases . This suggests potential future directions in the therapeutic applications of these compounds.

properties

IUPAC Name

2,4-diaminobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWYDATKAEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminobenzamide

CAS RN

45867-91-2
Record name 2,4-diaminobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminobenzamide
Reactant of Route 2
Reactant of Route 2
2,4-Diaminobenzamide
Reactant of Route 3
Reactant of Route 3
2,4-Diaminobenzamide
Reactant of Route 4
Reactant of Route 4
2,4-Diaminobenzamide
Reactant of Route 5
2,4-Diaminobenzamide
Reactant of Route 6
Reactant of Route 6
2,4-Diaminobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.